molecular formula C6H5F3N2O B13112258 Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-

Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-

Cat. No.: B13112258
M. Wt: 178.11 g/mol
InChI Key: WOVPBIZADKZIOS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is formally named 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanone under IUPAC guidelines, reflecting its substitution pattern on the imidazole ring. The imidazole core is numbered such that the nitrogen atoms occupy positions 1 and 3, with the trifluoromethyl (-CF₃) group at position 2 and the ethanone (-COCH₃) moiety at position 5. The CAS Registry Number 103747-79-1 uniquely identifies this compound in chemical databases.

The molecular formula C₆H₅F₃N₂O corresponds to a molecular weight of 178.11 g/mol , as confirmed by high-resolution mass spectrometry. The structural formula is represented as:

$$ \text{Imidazole ring with -CF₃ at C2 and -COCH₃ at C5} $$

A summary of key identifiers is provided in Table 1.

Table 1: Key Identifiers for 1-[2-(Trifluoromethyl)-1H-Imidazol-5-yl]ethanone

Property Value
IUPAC Name 1-[2-(Trifluoromethyl)-1H-imidazol-5-yl]ethanone
CAS Registry Number 103747-79-1
Molecular Formula C₆H₅F₃N₂O
Molecular Weight 178.11 g/mol
InChI Key WOVPBIZADKZIOS-UHFFFAOYSA-N

Structural Relationship to Imidazole Derivatives

The compound belongs to the imidazole family, a five-membered aromatic heterocycle containing two nitrogen atoms. Substitutions at positions 2 and 5 distinguish it from simpler imidazole derivatives. The -CF₃ group introduces strong electron-withdrawing effects, while the ethanone moiety adds a ketonic functional group, enabling participation in condensation and nucleophilic addition reactions.

Structurally analogous compounds include:

  • 1-(1H-Imidazol-2-yl)ethanone (CAS 53981-69-4), which lacks the -CF₃ group.
  • 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS 105480-29-3), where the -CF₃ is part of the ethanone substituent rather than the imidazole ring.

These derivatives highlight the role of substituent positioning on electronic properties. For instance, the -CF₃ group at C2 in the target compound creates a meta-directing effect, altering regioselectivity in electrophilic substitutions compared to unsubstituted imidazoles.

Comparative Analysis with Isomeric Trifluoromethylimidazolyl Ethanones

Isomeric trifluoromethylimidazolyl ethanones differ in the placement of the -CF₃ group on the imidazole ring. A comparative analysis reveals distinct physicochemical and electronic behaviors (Table 2).

Table 2: Comparison of Trifluoromethylimidazolyl Ethanone Isomers

Compound -CF₃ Position Molecular Formula Boiling Point (°C) LogP*
1-[2-(Trifluoromethyl)-1H-imidazol-5-yl]ethanone C2 C₆H₅F₃N₂O Not reported 1.2
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone C2 (ethanone) C₅H₃F₃N₂O 187.7 0.8
1-(1H-Imidazol-4-yl)ethanone None C₅H₆N₂O Not reported -0.3

*Predicted partition coefficient (LogP) values indicate that the -CF₃ group at C2 enhances hydrophobicity compared to non-fluorinated analogs. The compound’s electronic structure, analyzed via density functional theory (DFT), shows reduced electron density at the imidazole ring due to the -CF₃ group, which increases susceptibility to nucleophilic attack at C4.

In contrast, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone exhibits a shifted absorption spectrum in UV-Vis studies (λₘₐₓ = 265 nm) compared to the target compound (λₘₐₓ = 258 nm), reflecting differences in conjugation pathways. These structural nuances underscore the importance of substitution patterns in tailoring electronic properties for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C6H5F3N2O/c1-3(12)4-2-10-5(11-4)6(7,8)9/h2H,1H3,(H,10,11)

InChI Key

WOVPBIZADKZIOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanone typically involves the construction of the imidazole ring substituted with trifluoromethyl and ethanone groups. The key synthetic routes include:

  • Debus-Radziszewski Imidazole Synthesis:
    This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde or ketone, and ammonia or an amine source to form substituted imidazoles. For trifluoromethyl-substituted imidazoles, trifluoromethyl-containing aldehydes or ketones are used as starting materials.

  • One-Pot Modular Synthesis Using Ketones:
    Recent advances include a one-pot synthesis approach employing catalytic oxidation of ketones in the presence of catalytic hydrogen bromide and DMSO. This method allows direct formation of 2,4(5)-disubstituted imidazoles from ketones, which can be adapted for trifluoromethyl ketones to yield the target compound.

  • Copper-Catalyzed Coupling Reactions:
    Copper-catalyzed N-arylation or coupling of imidazole derivatives with trifluoromethyl-substituted aryl halides or ketones can be used to construct the imidazole ring system with desired substitution patterns.

Specific Example Preparation Protocol

While direct published protocols for 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanone are limited, analogous compounds such as 1-(1-methyl-1H-imidazol-5-yl)ethanone have established preparation and formulation methods that can be adapted:

  • Stock Solution Preparation:
    The compound is typically dissolved in DMSO to prepare a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, and water or corn oil to achieve clear in vivo formulations. The order of solvent addition and ensuring solution clarity are critical steps.

  • Reaction Conditions:
    Reactions are often carried out in sealed tubes under nitrogen atmosphere, with heating (e.g., 120°C for 48 hours) to ensure completion. Purification is achieved by extraction and column chromatography.

Data Tables: Preparation Parameters and Solubility

Parameter Details
Molecular Weight 178.11 g/mol
Molecular Formula C6H5F3N2O
CAS Number 103747-79-1
Stock Solution Concentrations 1 mM, 5 mM, 10 mM in DMSO
Solvents for Formulation DMSO, PEG300, Tween 80, Corn oil, Water
Storage Conditions Store at room temperature, away from moisture; stock solutions stable at -80°C for 6 months

Stock Solution Preparation Table Example:

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 5.61 1.12 0.56
5 28.05 5.61 2.81
10 56.11 11.22 5.61

Note: Volumes calculated based on molecular weight 178.11 g/mol.

Research Findings and Optimization Notes

  • Catalytic Systems:
    The use of catalytic HBr with DMSO as an oxidant has been shown to facilitate efficient imidazole ring formation from ketones, which can be adapted for trifluoromethyl ketones to yield the target compound with high selectivity and yield.

  • Solubility and Formulation:
    The trifluoromethyl group enhances lipophilicity, affecting solubility. Preparing clear solutions for biological assays requires careful solvent selection and stepwise mixing to avoid precipitation.

  • Purification:
    Standard purification involves extraction with ethyl acetate and silica gel chromatography, ensuring removal of side products and unreacted starting materials.

Summary of Preparation Methodology

Step No. Description Key Conditions/Notes
1 Selection of starting materials: trifluoromethyl ketone and appropriate aldehyde or amine Use of trifluoromethyl-substituted precursors
2 Imidazole ring formation via Debus-Radziszewski or one-pot oxidation method Catalytic HBr/DMSO system, sealed tube, 120°C, 48 h
3 Workup: extraction with ethyl acetate Cooling to room temperature before extraction
4 Purification: silica gel chromatography Use appropriate solvent gradient for isolation
5 Preparation of stock solutions for biological use Dissolve in DMSO, dilute with PEG300, Tween 80, water or corn oil in sequence

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • 1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol (CAS: 1488678-34-7): Molecular formula: C₆H₇F₃N₂O. Key difference: Replaces the ethanone group with a hydroxymethyl (-CH₂OH) substituent. Impact: The hydroxymethyl group increases polarity, reducing lipophilicity (logP ≈ 0.8) compared to the ethanone derivative (predicted logP ≈ 1.5) .
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate: Key difference: Features a nitro (-NO₂) group at the 5-position and an ester-linked fluorobenzoate moiety.

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]- C₈H₇F₃N₂O -CF₃ (2-position), ethanone (5-position) 208.15 High lipophilicity; potential agrochemical intermediate
1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol C₆H₇F₃N₂O -CF₃ (1-position), -CH₂OH (5-position) 180.13 Increased polarity; pharmaceutical intermediate
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate C₁₃H₁₁FN₂O₄ -NO₂ (5-position), 4-fluorobenzoate ester 296.24 Electrophilic reactivity; crystallographic stability
Triflumizole C₁₅H₁₅ClF₃N₂O -CF₃, phenylimino, propoxy 344.74 Agricultural fungicide

Biological Activity

Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-, also known as 1-(2-(trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
IUPAC Name1-[2-(trifluoromethyl)-1H-imidazol-5-yl]ethanone
InChIInChI=1S/C6H5F3N2O/c1-3(12)4-2-10-5(11-4)6(7,8)9/h2H,1H3,(H,10,11)
InChI KeyWOVPBIZADKZIOS-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CN=C(N1)C(F)(F)F

Synthesis

The synthesis of Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]- typically involves the reaction of 2-(trifluoromethyl)imidazole with ethanone derivatives. Common methods include the use of sodium hydride (NaH) in dimethylformamide (DMF) under specific conditions to facilitate the reaction .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor . Its structural features, particularly the trifluoromethyl group, enhance lipophilicity, allowing it to penetrate cell membranes effectively and interact with various enzymes .

Antimicrobial Activity

Ethanone derivatives have been studied for their antimicrobial properties . For instance, imidazole derivatives exhibit a broad range of biological activities including antibacterial and antifungal effects. A study highlighted that compounds similar to Ethanone showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

The compound has been explored for its anticancer activity . Research demonstrated that imidazole derivatives can inhibit tumor growth by targeting Bcl-2 and Bcl-xL proteins involved in apoptosis regulation . In vivo studies showed that these compounds could effectively reduce tumor size without significant toxicity at certain dosages .

The mechanism by which Ethanone exerts its biological effects is primarily through interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to inhibit enzyme activity by stabilizing interactions with active sites on proteins. This can disrupt various biochemical pathways critical for cell survival and proliferation .

Study on Antimicrobial Activity

In a comparative study, various imidazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that the presence of substituents like trifluoromethyl significantly improved the antimicrobial potency against both gram-positive and gram-negative bacteria .

Anticancer Research

A notable study investigated the effects of Ethanone on cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

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